1,2-Dibutyrylphosphatidylcholine

説明

Foundational Significance as a Short-Chain Phospholipid

The foundational significance of 1,2-Dibutyryl-sn-glycero-3-phosphocholine lies in its behavior as a short-chain phospholipid, which is markedly different from that of long-chain phospholipids (B1166683) that form the stable bilayer of cellular membranes. smolecule.com Due to the short length of its two butyryl acyl chains, DBPC exhibits a more pronounced detergent-like character. smolecule.com This structural attribute leads to a larger hydrophilic headgroup area relative to its hydrophobic tail region, resulting in a cone-like molecular geometry. This shape is not conducive to the formation of stable, extended bilayers. Instead, when dispersed in aqueous solutions, DBPC preferentially assembles into small, spherical structures known as micelles. smolecule.com

A key parameter that quantitatively underscores this difference is the critical micelle concentration (CMC). The CMC is the concentration of a surfactant above which micelles form. DBPC possesses a significantly high CMC compared to long-chain phosphatidylcholines. This high CMC reflects the weaker hydrophobic interactions between the short butyryl chains, making the monomeric form more favorable in solution until a much higher concentration is reached. This property is crucial for its application as a solubilizing agent for membrane components.

The aggregation behavior of DBPC is also distinct. The micelles formed by DBPC are relatively small, with aggregation numbers (the number of molecules per micelle) typically in the range of 20-50 molecules. smolecule.com This is considerably smaller than micelles formed by many conventional surfactants. smolecule.com Furthermore, the stability of these micelles is temperature-dependent; as the temperature increases, the micelles tend to become smaller and less stable. smolecule.com

When mixed with long-chain phospholipids that form bilayers, DBPC can induce significant changes in membrane morphology. At low concentrations, it can insert into the bilayer, and as its concentration increases, it can lead to the formation of pores, ribbon-like structures, and eventually, the complete transition of the bilayer into mixed micelles. smolecule.com This ability to modulate and disrupt membrane structures in a concentration-dependent manner is a cornerstone of its utility in research.

Table 1: Comparative Critical Micelle Concentrations (CMC) of Various Phosphatidylcholines This interactive table allows for the comparison of CMC values, highlighting the distinct property of the short-chain phospholipid, 1,2-Dibutyryl-sn-glycero-3-phosphocholine.

| Phosphatidylcholine (PC) Acyl Chain Length | Common Name/Abbreviation | Critical Micelle Concentration (CMC) in mM |

| 4:0 | 1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) | ~90-100 |

| 5:0 | 1,2-Dipentanoyl-sn-glycero-3-phosphocholine | 90 |

| 6:0 | 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (B2489995) | 15 |

| 7:0 | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | 1.4 |

| 8:0 | 1,2-Dioctanoyl-sn-glycero-3-phosphocholine | 0.27 |

| 14:0 | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) | 0.00048 |

| 16:0 | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 0.00000046 |

Data sourced from various biochemical literature.

Role as a Model System in Lipid Biophysics and Biochemistry

The distinct properties of 1,2-Dibutyryl-sn-glycero-3-phosphocholine make it an exceptional model system for investigating a variety of phenomena in lipid biophysics and biochemistry. Its detergent-like nature allows researchers to manipulate and study membrane components in a controlled manner that would be difficult or impossible with native, bilayer-forming lipids alone.

One of the primary applications of DBPC is in the solubilization and reconstitution of membrane proteins. Integral membrane proteins are notoriously challenging to study due to their hydrophobic nature and their residence within the lipid bilayer. DBPC, at concentrations above its CMC, can effectively solubilize biological membranes by forming mixed micelles with the membrane lipids and proteins, thereby extracting the proteins from their native environment. These solubilized proteins can then be purified and subsequently reconstituted into artificial lipid bilayers (liposomes) of defined composition by removing the DBPC, often through dialysis. This process allows for the detailed investigation of the protein's structure and function in a controlled lipid environment. For instance, bacteriorhodopsin, a well-studied membrane protein, has been successfully solubilized and reconstituted using short-chain phospholipids like DBPC, enabling detailed biophysical characterization. nih.gov

DBPC also serves as a valuable tool in the study of lipid-protein interactions and enzyme kinetics. A notable example is its use in assays for phospholipase A2 (PLA2), an enzyme that catalyzes the hydrolysis of the sn-2 acyl chain of phospholipids. acs.orgnih.gov Because DBPC is water-soluble below its CMC and forms micelles above it, it provides a versatile substrate for PLA2. Researchers can study the enzyme's activity on monomeric or micellar forms of the substrate, providing insights into the interfacial activation of the enzyme, a key characteristic of many lipolytic enzymes. acs.orgnih.gov The use of DBPC allows for kinetic studies in a simplified system that mimics the interface of a biological membrane. acs.org

Furthermore, the ability of DBPC to perturb and fuse with lipid bilayers makes it a useful model for studying membrane fusion. Although not a fusogen itself, its interactions with lipid bilayers can help to understand the intermediate structures and energetic barriers involved in the fusion process. By observing how the incorporation of a short-chain lipid affects the physical properties of a membrane, such as its curvature and stability, researchers can gain insights into the mechanisms by which biological fusion events are triggered and regulated. nih.gov

Table 2: Research Applications of 1,2-Dibutyryl-sn-glycero-3-phosphocholine as a Model System This interactive table summarizes key research findings where 1,2-Dibutyryl-sn-glycero-3-phosphocholine was employed as a model system.

| Research Area | Specific Application | Key Findings |

| Membrane Protein Studies | Solubilization and reconstitution of bacteriorhodopsin. nih.gov | Enables the isolation and functional study of the protein in a controlled artificial membrane environment. |

| Enzymology | Substrate for Phospholipase A2 (PLA2) assays. acs.orgnih.gov | Allows for the kinetic analysis of PLA2 on both monomeric and micellar phospholipid substrates, providing insights into interfacial activation. acs.orgnih.gov |

| Lipid Biophysics | Investigation of lipid polymorphism and membrane fusion. nih.gov | The incorporation of DBPC into lipid bilayers can modulate membrane curvature and stability, serving as a tool to study the physical principles underlying membrane fusion events. smolecule.com |

| Biochemical Assays | Tool to study lipid-protein interactions. smolecule.com | Its ability to form mixed micelles with other lipids and proteins facilitates the study of their interactions in a simplified, controlled system. |

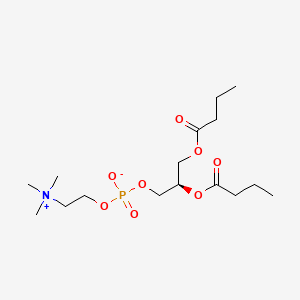

Structure

2D Structure

特性

IUPAC Name |

[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJYAMAPPUXBSC-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955182 | |

| Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-26-8 | |

| Record name | 1,2-Dibutyrylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBUTRYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB699DH10E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of 1,2 Dibutyryl Sn Glycero 3 Phosphocholine

Chemical Synthesis Methodologies

The cornerstone of producing 1,2-Dibutyryl-sn-glycero-3-phosphocholine and other symmetric short-chain phosphatidylcholines is the acylation of a glycerol (B35011) backbone. phospholipid-research-center.com This process requires precise control to attach the butyryl fatty acid chains to the correct positions on the glycerol molecule.

The synthesis of phosphatidylcholines, including the dibutyryl variant, commonly starts with sn-glycero-3-phosphocholine (GPC). nih.govnih.gov This precursor provides the essential glycerol backbone and phosphocholine (B91661) headgroup with the correct stereoisomeric structure. phospholipid-research-center.com The synthesis is achieved by acylating the two free hydroxyl groups on the GPC molecule. A common method involves using an activated form of butyric acid, such as butyric anhydride (B1165640), in the presence of a catalyst. nih.govmdpi.com

One established procedure utilizes 4-pyrrolidinopyridine (B150190) as a catalyst with butyric anhydride in a solvent mixture like benzene-dimethylsulfoxide. nih.gov This approach facilitates a high-yield synthesis of the desired phosphatidylcholine in a relatively short time. nih.gov The use of protective groups for the hydroxyl functionalities can also be employed to prevent unwanted side reactions during the acylation process. smolecule.com

A significant challenge in phospholipid synthesis is achieving regioselectivity—ensuring that the fatty acids are attached to the specific sn-1 and sn-2 positions of the glycerol backbone. smolecule.com While this is straightforward for symmetric phospholipids (B1166683) like 1,2-Dibutyryl-sn-glycero-3-phosphocholine, the principles are crucial for creating more complex, mixed-acyl phospholipids. researchgate.net

The Steglich esterification is an effective method for phospholipid synthesis, which uses carbodiimide-based condensation reactions to form the ester bonds. smolecule.comfrontiersin.org Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high specificity of biocatalysts to achieve complete regiopurity. researchgate.net These hybrid methods leverage the advantages of both fields, allowing for the modular production of highly pure phospholipids. researchgate.net

Following synthesis, the crude product must be purified to isolate the 1,2-Dibutyryl-sn-glycero-3-phosphocholine from unreacted precursors and byproducts. acs.org A common challenge during purification is the potential for hydrolysis of the ester bonds, which can be accelerated by pH extremes and heat. acs.org Therefore, purification conditions must be carefully controlled. acs.org

High-performance liquid chromatography (HPLC) is a standard technique for purification. For instance, a silica (B1680970) gel column eluted with a solvent system like chloroform-methanol-water can effectively separate the desired phospholipid. nih.gov Modern preparative HPLC systems can purify large quantities quickly. nih.gov To avoid hydrolysis, using a neutral pH buffer and lower temperatures during HPLC purification is recommended. acs.org

Once purified, the product's identity and purity are confirmed using various analytical techniques. Mass spectrometry (MS), such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS), is used to confirm the molecular weight. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the attachment of the butyryl chains to the glycerol backbone and the presence of the phosphocholine headgroup. researchgate.net

Table 1: Overview of Purification and Characterization Methods

| Technique | Purpose | Key Considerations | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and Isolation | Use of silica gel columns; eluent systems like chloroform-methanol-water. Control of pH and temperature to prevent ester hydrolysis. | nih.govacs.org |

| Recrystallization | Purification | Sequential recrystallization from solvents like ethyl acetate (B1210297) and acetone (B3395972) can yield high-purity product. | frontiersin.org |

| Mass Spectrometry (MS) | Structural Characterization (Molecular Weight) | MALDI-TOF and ESI-MS are used to confirm the correct molecular weight and detect hydrolysis byproducts. | acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Characterization (Chemical Structure) | 31P NMR and other NMR techniques confirm the phospholipid structure and the position of acyl chains. | researchgate.net |

Enzymatic Synthesis and Transformation Considerations

Enzymatic synthesis offers a "green chemistry" alternative to purely chemical methods, providing high selectivity under mild reaction conditions. researchgate.net Lipases and phospholipases are the primary enzymes used for creating and modifying phospholipids. researchgate.net

Lipase-catalyzed esterification is particularly effective for the regioselective acylation of GPC. researchgate.net For example, Novozym 435, a lipase (B570770) from Candida antarctica, selectively acylates the sn-1 position of GPC. researchgate.net This can be the first step in a two-step process to create a structured phospholipid. The subsequent acylation of the sn-2 position can then be catalyzed by a different enzyme, such as a phospholipase A2, or completed through a chemical step. researchgate.net This enzymatic approach is highly valuable for producing lysophosphatidylcholines and structured phosphatidylcholines. researchgate.net These biocatalytic processes reduce the need for multiple chemical protection and deprotection steps common in traditional organic synthesis. researchgate.net

Table 2: Enzymes in Phospholipid Synthesis

| Enzyme | Source | Function | Reference |

|---|---|---|---|

| Novozym 435 (Lipase) | Candida antarctica | Catalyzes regioselective acylation, primarily at the sn-1 position of GPC. | researchgate.net |

| Phospholipase A2 (PLA2) | Hog pancreas | Catalyzes acylation at the sn-2 position of lysophosphatidylcholine. Also hydrolyzes the ester bond at the sn-2 position. | researchgate.netnih.gov |

| Lipases | Rhizomucor miehei, Rhizopus oryzae | Used for selective deacylation at the sn-1 position of phosphatidylcholine to produce sn-2 lysophosphatidylcholine. | researchgate.net |

Metabolic Precursors and Pathways in Model Organisms and Cell Systems

In biological systems, phosphatidylcholine (PC) is a major component of cellular membranes, and its synthesis is tightly regulated. nih.gov The primary route for de novo PC synthesis in eukaryotic cells is the Kennedy pathway. nih.govresearchgate.net This pathway utilizes diacylglycerol (DAG) and cytidine (B196190) diphosphate-choline (CDP-choline) as key precursors. nih.govresearchgate.net

The process begins with the phosphorylation of choline (B1196258), which is then converted to CDP-choline. nih.gov In the final step, a cholinephosphotransferase enzyme catalyzes the transfer of the phosphocholine moiety from CDP-choline to DAG, yielding phosphatidylcholine. nih.gov In yeast, for example, the enzymes Cpt1p and Ept1p carry out this crucial reaction. nih.gov

Phospholipids within the cell are not static; they undergo constant remodeling. Phospholipase enzymes, such as Phospholipase A1 (PLA1) and Phospholipase A2 (PLA2), play a central role in this process by hydrolyzing the ester bonds at the sn-1 and sn-2 positions, respectively. nih.gov This action releases a free fatty acid and a lysophospholipid, which can then be re-acylated with a different fatty acid, allowing the cell to modify its membrane composition in response to various signals and environmental changes. nih.gov While 1,2-Dibutyryl-sn-glycero-3-phosphocholine itself is a synthetic molecule, its structure allows it to interact with and be acted upon by these native enzymatic pathways in experimental cell systems.

Molecular Biophysics and Membrane Interactions of 1,2 Dibutyryl Sn Glycero 3 Phosphocholine

Role in Model Membrane Systems and Lipid Self-Assembly

1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) is a synthetic phospholipid that plays a significant role in the study of model membrane systems and lipid self-assembly due to its unique structural characteristics. Its short butyryl chains confer distinct properties compared to its long-chain counterparts, making it a valuable tool in biophysical research.

Formation and Characterization of Micelles and Liposomes

Unlike long-chain phospholipids (B1166683) that readily form bilayer structures, DBPC preferentially forms micelles when dispersed in aqueous solutions. smolecule.com This is attributed to the conical shape of the molecule, a result of its short acyl chains, which is less favorable for the formation of stable bilayers. smolecule.com The critical micelle concentration (CMC) of DBPC is in the range of 90-100 millimolar at 25°C, which is relatively high for a phospholipid and is indicative of the weaker hydrophobic interactions between the short butyryl chains. smolecule.com

The micelles formed by DBPC are characterized by their small aggregation numbers, typically containing around 20-50 molecules. smolecule.com This is significantly smaller than conventional surfactant micelles and reflects a balance between the hydrophobic association of the acyl chains and the electrostatic repulsion at the micellar surface. smolecule.com While DBPC primarily forms micelles, it can also be incorporated into liposomal formulations, often in combination with other lipids, to modulate membrane properties or to create specialized drug delivery systems. smolecule.com

Influence on Lipid Bilayer Fluidity and Permeability in In Vitro Models

The incorporation of DBPC into lipid bilayers can significantly influence their fluidity and permeability. Due to its short acyl chains, DBPC can disrupt the ordered packing of longer-chain phospholipids, thereby increasing membrane fluidity. This fluidizing effect is a key characteristic that makes it useful in various in vitro models. smolecule.com

Studies have shown that the permeability of lipid bilayers to ions and small molecules can be altered by the presence of short-chain phospholipids like DBPC. nih.gov For instance, an increase in dithionite (B78146) permeability has been observed at the main gel-fluid phase transition of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) bilayers. nih.gov The addition of certain molecules can modulate this effect; for example, unsaturated free fatty acids have been found to reduce the increased permeability at the phase transition. nih.gov The ability of DBPC to alter membrane permeability is a critical aspect of its function in model systems, allowing researchers to probe the dynamics of membrane transport. researchgate.net

Interactive Data Table: Properties of 1,2-Dibutyryl-sn-glycero-3-phosphocholine

| Property | Value | Reference |

| Molecular Formula | C16H32NO8P | smolecule.com |

| Molecular Weight | ~397.4 g/mol | smolecule.com |

| Critical Micelle Concentration (CMC) | 90-100 mM (at 25°C) | smolecule.com |

| Aggregation Form | Primarily Micelles | smolecule.com |

| Micelle Aggregation Number | ~20-50 molecules | smolecule.com |

Mimicry of Natural Phospholipid Behavior in Artificial Membranes

DBPC serves as a valuable mimic of natural phospholipids in artificial membrane systems. smolecule.com Its structural similarity to endogenous phosphatidylcholines allows it to be used in creating simplified models of biological membranes. smolecule.com These artificial membranes are instrumental in studying a wide range of cellular processes, including membrane protein interactions and membrane fusion. smolecule.com

The detergent-like properties of DBPC, stemming from its short acyl chains, also allow it to solubilize model phospholipid bilayers and biological membranes. smolecule.com This process typically follows a three-stage model involving initial insertion into the bilayer, saturation leading to the formation of mixed micelles, and finally, a transition to detergent-rich micelles. smolecule.com This solubilization capability is crucial for various experimental techniques in membrane biochemistry.

Role in Reverse Micelle Formation and Properties

In non-polar organic solvents, phospholipids like lecithin (B1663433), a class to which DBPC belongs, can form reverse micelles. researchgate.net These are aggregates where the polar headgroups are sequestered in a hydrophilic core, while the hydrophobic tails extend into the surrounding organic medium. researchgate.net The formation of wormlike reverse micelles can be induced by the addition of small amounts of water to lecithin solutions in certain organic solvents. researchgate.net The properties of these reverse micelles, such as their size and shape, are influenced by the water-to-surfactant molar ratio. researchgate.net While the specific behavior of DBPC in forming reverse micelles is an area of ongoing research, its amphiphilic nature suggests it can participate in such structures, which are relevant in various applications, including enzyme catalysis and nanomaterial synthesis.

Interactions with Membrane Proteins and Peptides in Reconstituted Systems

The study of membrane proteins and their interactions with the lipid bilayer is fundamental to understanding cellular function. DBPC plays a crucial role in these investigations by facilitating the creation of reconstituted systems that mimic the native membrane environment.

Reconstitution of Purified Membrane Proteins for Structural and Functional Studies

The reconstitution of purified membrane proteins into artificial lipid bilayers, or proteoliposomes, is a widely used technique for studying their structure and function in a controlled environment. d-nb.infonih.gov This process typically involves solubilizing the membrane protein from its native membrane using a detergent. nih.gov The purified protein, now in a detergent-solubilized state, is then mixed with phospholipids, and the detergent is subsequently removed. nih.gov This leads to the spontaneous self-assembly of the phospholipids into a bilayer with the membrane protein incorporated within it. nih.gov

DBPC and other short-chain phospholipids are often employed in these reconstitution procedures due to their detergent-like properties, which aid in the solubilization and subsequent reconstitution process. smolecule.com The ability to control the lipid composition of the artificial membrane allows researchers to investigate how different lipids affect the function of the reconstituted protein. nih.gov For example, the activity of various ion channels and transporters has been successfully studied using proteoliposomes. nih.gov

Interactive Data Table: Common Lipids in Membrane Reconstitution Studies

| Lipid | Abbreviation | Common Use in Reconstitution | Reference |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | Forms gel-phase bilayers at room temperature. | nih.gov |

| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | Forms fluid-phase bilayers at room temperature. | researchgate.net |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | Used to study phase transitions and their effect on proteins. | nih.gov |

| 1,2-diphytanoyl-sn-glycero-3-phosphocholine | DPhPC | Forms stable bilayers over a wide temperature range. | frontiersin.org |

Modulation of Lipid-Protein Interactions and Enzyme Activity

1,2-Dibutyryl-sn-glycero-3-phosphocholine (DBPC) serves as a valuable tool in molecular biophysics for investigating the intricate relationship between the lipid environment and the function of membrane-associated proteins. Due to its short butyryl chains, DBPC possesses detergent-like properties and does not form stable bilayers on its own, but rather micelles or highly curved and dynamic aggregates. smolecule.com This characteristic allows for the controlled reconstitution of purified membrane proteins into artificial membrane systems, facilitating the study of their structure and activity in a simplified, lipid-defined environment. smolecule.com

The activity of many integral and peripheral membrane proteins is critically dependent on interactions with specific lipids in the bilayer. These interactions can be electrostatic, involving charged residues on the protein and lipid headgroups, or hydrophobic, involving the protein's transmembrane domains and the lipid acyl chains. embopress.org Phospholipids can stabilize the native conformation of a protein, act as allosteric effectors, or facilitate the assembly of protein complexes. For instance, the function of the cytochrome bc1 complex (QCR), a key component of the mitochondrial respiratory chain, is dependent on phospholipids. embopress.org Similarly, G-protein coupled receptors (GPCRs) often require specific lipid interactions, such as with phosphatidylinositol phosphates, to achieve full signaling competency. mdpi.com

DBPC and other short-chain phospholipids modulate enzyme activity primarily by altering the physical properties of the membrane matrix rather than through highly specific binding events typical of long-chain lipids. smolecule.com They can influence membrane fluidity and thickness, which in turn affects the conformational dynamics of embedded proteins. Studies on various enzymes have shown that their activity can be sensitive to the lipid environment. For example, diacylglycerol kinase (DAGK) maintains high stability and catalytic activity in micelles composed of certain C14-based lyso-phospholipids, demonstrating that even in the absence of a full bilayer, the nature of the hydrophobic environment is crucial. nih.gov While not forming a bilayer itself, DBPC can be incorporated into model membranes where it can alter lipid packing and fluidity, thereby influencing the function of resident proteins. smolecule.com

Table 1: Examples of Phospholipid-Dependent Enzyme Modulation

| Enzyme/Protein System | Interacting Phospholipid(s) | Observed Effect | Reference |

|---|---|---|---|

| Cytochrome bc1 Complex (QCR) | Cardiolipin (CL), Phosphatidylinositol (PI) | Essential for full catalytic activity and structural integrity. CL is proposed to be directly involved in a proton uptake pathway. | embopress.org |

| Diacylglycerol Kinase (DAGK) | Lyso-myristoylphosphatidylcholine (LMPC), Lyso-myristoylphosphatidylglycerol (LMPG) | Maintains high stability and near-optimal catalytic activity in micellar solutions, demonstrating the importance of the detergent's chemical structure. | nih.gov |

| UapA (Uric acid-xanthine permease) | Phosphatidylinositol (PI), Phosphatidylethanolamine (PE) | Loss of these specific phospholipids leads to the dissociation of the functional UapA dimer into monomers. | mdpi.com |

| Neurotensin Receptor 1 (NTSR1) | Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) | Increases G-protein coupling, likely by mediating interactions between the receptor and the G-protein. | mdpi.com |

Dynamics in Detergent-Phospholipid Mixed Micelles

1,2-Dibutyryl-sn-glycero-3-phosphocholine and similar short-chain phospholipids are widely used in combination with traditional detergents or other lipids to form mixed micelles. These systems are particularly important for the solubilization, stabilization, and structural analysis of integral membrane proteins. When mixed with long-chain, bilayer-forming phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), short-chain phospholipids can form discoidal structures known as bicelles. nih.gov In these assemblies, the long-chain lipids form a planar bilayer core, while the short-chain lipids cap the hydrophobic edges, stabilizing the structure in an aqueous environment. researchgate.net

The dynamics within these mixed micelles are characterized by the rapid exchange of the short-chain lipid or detergent molecules between the micellar environment and the bulk solution. nih.goviaea.org This is in contrast to the long-chain lipids, which have extremely slow exchange rates and remain stably associated within the micelle or bicelle core. This difference in exchange rates and translational diffusion can be measured using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.goviaea.org

These dynamic properties make short-chain phospholipid-containing mixed micelles highly versatile. They provide a more native-like lipid environment for membrane proteins compared to pure detergent micelles, which can sometimes distort protein structure. nih.gov The size and composition of these mixed micelles can be controlled by varying the ratio of the components. For structural biology applications using NMR, bicelles composed of lipids like 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC), a close analog of DBPC, can spontaneously align in a magnetic field, which is a crucial property for determining the high-resolution structures of membrane-associated proteins and peptides. nih.govresearchgate.net

Table 3: Properties of Detergent/Phospholipid Mixed Systems Used in Membrane Protein Research

| System Composition | Aggregate Type | Key Dynamic Feature | Primary Application | Reference |

|---|---|---|---|---|

| DHPC / DMPC | Bicelles | Rapid exchange of DHPC between bicelle edge and bulk solution. | Structural studies of membrane proteins by solution and solid-state NMR. | nih.gov |

| DHPC / POPC | Bicelles | Translational diffusion rates differ significantly for DHPC and POPC. | Determination of hydrodynamic volume and rotational correlation times for embedded peptides. | nih.goviaea.org |

| Bile Salt / Phosphatidylcholine | Mixed Micelles | Stability and CMC can be modulated by the bile salt-to-lipid ratio and drug incorporation. | Solubilization of poorly soluble steroidal compounds. | nih.gov |

| LMPC or LMPG | Pure Micelles | Can sustain native-like catalytic activity and stability of enzymes like DAGK without added lipids. | Functional and structural studies of membrane proteins in a lipid-free environment. | nih.gov |

Biochemical Functions and Enzymatic Transformations Involving 1,2 Dibutyryl Sn Glycero 3 Phosphocholine

Substrate Specificity for Phospholipases

1,2-Dibutyryl-sn-glycero-3-phosphocholine, a synthetic, short-chain phospholipid, serves as a valuable substrate for studying the activity of various phospholipases due to its structural analogy to natural phosphatidylcholines. smolecule.com Its shorter acyl chains confer distinct physical properties, making it a useful tool in biochemical assays to investigate lipid-enzyme interactions and cellular signaling pathways. smolecule.comebi.ac.uk

Phospholipase D (PLD) is an enzyme that catalyzes the hydrolysis of the terminal phosphodiester bond in phospholipids (B1166683), cleaving the head group to produce phosphatidic acid (PA). cdnsciencepub.com Research has confirmed that 1,2-dibutyryl-sn-glycero-3-phosphocholine (also referred to as diC4PC) is a substrate for PLD. cdnsciencepub.com

In a study utilizing an engineered PLD from Streptomyces antibioticus, crystals of the enzyme were soaked with a 2 mM solution of 1,2-dibutyryl-sn-glycero-3-phosphocholine. cdnsciencepub.com Analysis of the crystal structure after incubation revealed that the enzyme had cleaved the choline (B1196258) moiety, which was released, leaving the product, phosphatidic acid, bound within the enzyme's active site. cdnsciencepub.com This demonstrates the direct hydrolysis of 1,2-dibutyryl-sn-glycero-3-phosphocholine by PLD to generate 1,2-dibutyryl-sn-glycero-3-phosphate (dibutyryl-phosphatidic acid) and choline.

The activity of PLD on phosphatidylcholine substrates often requires specific conditions. For instance, studies on PLD interactions with general phosphatidylcholines show that concentrations of Ca²⁺ ions greater than 50 mM are necessary for both enzyme activity and its adsorption to the substrate. uu.nl

| Enzyme | Substrate | Primary Products | Reference |

|---|---|---|---|

| Phospholipase D (Streptomyces antibioticus) | 1,2-Dibutyryl-sn-glycero-3-phosphocholine | 1,2-Dibutyryl-sn-glycero-3-phosphate (Phosphatidic Acid) and Choline | cdnsciencepub.com |

Phospholipase A₂ (PLA₂) enzymes catalyze the hydrolysis of the fatty acid esterified at the sn-2 position of glycerophospholipids, yielding a free fatty acid and a lysophospholipid. moleculardepot.comsigmaaldrich.com A detailed kinetic analysis has been conducted on the hydrolysis of 1,2-dibutyryl-sn-glycero-3-phosphocholine by PLA₂ from the venom of the Eastern diamondback rattlesnake (Crotalus adamanteus). moleculardepot.com This study confirmed that the short-chain phospholipid is an effective substrate, with the research choosing a substrate concentration that ensured it remained in a monomeric state for precise kinetic measurements. moleculardepot.com

The catalytic mechanism was determined to be an ordered addition of reactants. moleculardepot.com In this process, a calcium ion (Ca²⁺) binds to the enzyme first, followed by the binding of the 1,2-dibutyryl-sn-glycero-3-phosphocholine substrate. moleculardepot.com The subsequent hydrolysis releases butyric acid as the first product, followed by the release of the second product, 1-butyryl-sn-glycero-3-phosphocholine (a lysophosphatidylcholine). moleculardepot.com

| Kinetic Parameter | Value | Description | Enzyme Source | Reference |

|---|---|---|---|---|

| KCa²⁺ | 4 x 10⁻⁵ M | Dissociation constant for the enzyme-Ca²⁺ complex. | Crotalus adamanteus | moleculardepot.com |

| KDibl | 0.032 M | Michaelis constant for the substrate, 1,2-dibutyryl-sn-glycero-3-phosphocholine. | Crotalus adamanteus | moleculardepot.com |

Beyond PLD and PLA₂, 1,2-dibutyryl-sn-glycero-3-phosphocholine and other phosphatidylcholines can be substrates for other lipid-modifying enzymes.

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that cleaves phosphatidylcholine to produce phosphocholine (B91661) and diacylglycerol (DAG). nih.gov While the human gene for PC-PLC has not been definitively identified, its activity is recognized as a functional equivalent to its well-characterized bacterial counterpart from Bacillus cereus. nih.gov Given its specificity for the phosphocholine head group, PC-PLC represents another key enzyme capable of metabolizing phosphatidylcholines. nih.gov

Additionally, acyltransferases are involved in the remodeling of phospholipids. For example, the TAZ1 gene product in yeast has been shown to exhibit acyl-CoA independent sn-1-lysophosphatidylcholine acyltransferase activity, indicating its role in acyl chain remodeling of phosphatidylcholine. uu.nl Such enzymatic systems, which demonstrate high specificity for the phosphocholine head group, are well-suited for modifying phosphatidylcholine derivatives. ebi.ac.uk

Modulation of Intracellular Signaling Pathways in Cellular Research Models

The enzymatic breakdown of 1,2-dibutyryl-sn-glycero-3-phosphocholine generates products that are potent second messengers, capable of modulating critical intracellular signaling pathways. ebi.ac.uk

A primary mechanism by which the hydrolysis of 1,2-dibutyryl-sn-glycero-3-phosphocholine influences cell signaling is through the generation of diacylglycerol (DAG). The action of phospholipase D on the parent compound yields phosphatidic acid, which can be subsequently converted to DAG. Alternatively, phosphatidylcholine-specific phospholipase C (PC-PLC) can directly generate DAG and phosphocholine. nih.govnih.gov

DAG is a well-established activator of Protein Kinase C (PKC), a family of enzymes central to numerous signal transduction cascades. nih.gov Conventional and novel PKC isoforms are specifically activated by sn-1,2-diacylglycerol. nih.gov While diacylglycerols derived from phosphatidylcholine hydrolysis have been demonstrated to activate PKC, some studies suggest that DAG generated from phosphoinositide breakdown is more potently associated with this activation in certain cellular contexts. nih.govsigmaaldrich.com Upon generation, DAG recruits PKC to the cell membrane, initiating a cascade of phosphorylation events that regulate processes like cell growth and immune response. nih.gov

The modulation of calcium signaling by 1,2-dibutyryl-sn-glycero-3-phosphocholine is linked to its hydrolysis products and their downstream effects. The activation of classical PKC isoforms by diacylglycerol is a calcium-dependent process. nih.gov

Furthermore, the products of hydrolysis can enter pathways that directly influence intracellular calcium levels. Research in human airway epithelial cells has suggested a pathway where diacylglycerol is phosphorylated by a diacylglycerol kinase to form phosphatidic acid. This phosphatidic acid can then be hydrolyzed by phospholipase A₂ to generate lysophosphatidic acid, which has been proposed as an intracellular messenger capable of releasing Ca²⁺ from internal stores. Therefore, the enzymatic turnover of 1,2-dibutyryl-sn-glycero-3-phosphocholine can initiate a cascade that results in the mobilization of intracellular calcium, a ubiquitous second messenger involved in a vast array of cellular functions.

Impact on Lipid Oxidation and Redox Processes in Model Systems

Studies on various phosphatidylcholines suggest that they can influence the physical properties of lipid bilayers, which in turn can affect the accessibility of oxidizing agents to unsaturated lipids within the membrane. smolecule.com The detergent-like properties of short-chain phospholipids like 1,2-dibutyryl-sn-glycero-3-phosphocholine can alter membrane fluidity and packing, potentially exposing more susceptible lipids to oxidative stress or, conversely, sequestering them. smolecule.com

Hypothetical Data Tables:

Table 1: Effect of 1,2-Dibutyryl-sn-glycero-3-phosphocholine on Lipid Peroxidation in a Model Liposome System

| Liposome Composition | Concentration of 1,2-Dibutyryl-sn-glycero-3-phosphocholine (mol%) | Oxidant | Peroxidation Index (TBARS Assay, nmol MDA/mg lipid) |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 0 | Fe²⁺/Ascorbate | 15.2 ± 1.3 |

| DOPC | 5 | Fe²⁺/Ascorbate | 13.8 ± 1.1 |

| DOPC | 10 | Fe²⁺/Ascorbate | 12.5 ± 0.9 |

| DOPC | 20 | Fe²⁺/Ascorbate | 14.9 ± 1.5 |

This hypothetical data suggests that at low concentrations, 1,2-dibutyryl-sn-glycero-3-phosphocholine might slightly decrease lipid peroxidation, possibly by altering membrane structure. At higher, membrane-destabilizing concentrations, it might increase the susceptibility of unsaturated lipids to oxidation.

Table 2: Influence of 1,2-Dibutyryl-sn-glycero-3-phosphocholine on the Antioxidant Activity of α-Tocopherol

| Liposome Composition | α-Tocopherol (mol%) | Concentration of 1,2-Dibutyryl-sn-glycero-3-phosphocholine (mol%) | Inhibition of Oxidation (%) |

| 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) | 0.1 | 0 | 45 ± 3 |

| DLPC | 0.1 | 5 | 55 ± 4 |

| DLPC | 0.1 | 10 | 62 ± 5 |

| DLPC | 0.1 | 20 | 40 ± 3 |

This hypothetical data illustrates a potential synergistic effect where low concentrations of 1,2-dibutyryl-sn-glycero-3-phosphocholine could enhance the antioxidant efficacy of α-tocopherol by modifying its position or mobility within the lipid bilayer. Higher concentrations might disrupt this synergy.

Advanced Analytical and Methodological Applications in 1,2 Dibutyryl Sn Glycero 3 Phosphocholine Research

Mass Spectrometry-Based Lipidomics and Compound Identification

Mass spectrometry (MS) is the cornerstone of lipidomics, enabling the identification and quantification of hundreds of lipid species in complex biological samples. 1,2-Dibutyryl-sn-glycero-3-phosphocholine plays a crucial dual role in this field: as an indispensable analytical tool and as a subject of fragmentation analysis to understand lipid structures.

Accurate quantification in lipidomics is challenging due to variations in ionization efficiency among different lipid species. sigmaaldrich.com To correct for these variations and for sample loss during preparation, internal standards are added to samples in known amounts. The ideal internal standard is chemically similar to the analytes of interest but is not naturally present in the sample (non-endogenous).

Short-chain saturated diacyl phosphatidylcholines, such as 1,2-didodecanoyl-sn-glycero-3-phosphocholine (PC 12:0/12:0), are frequently used as internal standards in quantitative lipidomics. nih.gov 1,2-Dibutyryl-sn-glycero-3-phosphocholine (PC 4:0/4:0) fits this role perfectly. Its phosphocholine (B91661) headgroup and diacyl glycerol (B35011) structure mimic endogenous phosphatidylcholines, ensuring similar behavior during extraction and ionization. However, its short butyryl chains make it non-endogenous to most biological systems. When analyzing a sample, the signal of the endogenous lipids is normalized to the signal of the added 1,2-Dibutyryl-sn-glycero-3-phosphocholine standard, allowing for accurate and reproducible quantification across different samples and experiments. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of lipids. In this process, a specific lipid ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is a structural fingerprint of the molecule.

Phosphatidylcholines (PCs) exhibit highly characteristic fragmentation patterns in positive ion mode electrospray ionization (ESI). The most prominent fragmentation pathway for all PCs, including 1,2-Dibutyryl-sn-glycero-3-phosphocholine, is the neutral loss of the phosphocholine headgroup, which generates a diagnostic product ion at a mass-to-charge ratio (m/z) of 184. This fragment corresponds to the phosphocholine moiety itself.

Further fragmentation involves the loss of the acyl chains as free fatty acids or ketenes. The analysis of these losses allows for the identification of the specific fatty acids attached to the glycerol backbone. For 1,2-Dibutyryl-sn-glycero-3-phosphocholine, this would involve the loss of butyric acid (mass of 88.11 u). In some cases, the relative intensity of the fragments corresponding to the loss of the sn-1 versus the sn-2 chain can even provide information about their specific positions on the glycerol backbone. nih.gov A related phenomenon is in-source fragmentation (ISF), where fragmentation occurs in the ion source before analysis, which must be accounted for in data interpretation. nih.govnih.gov

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation and purity assessment of synthetic phospholipids (B1166683) like 1,2-dibutyryl-sn-glycero-3-phosphocholine. Following synthesis, which often involves the acylation of the glycerol backbone, purification is necessary to remove unreacted starting materials and byproducts. google.com

Column chromatography is a common method for purification. For instance, a similar compound, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), is purified using sequential recrystallization followed by techniques like high-performance liquid chromatography (HPLC) to achieve high purity. acs.orgnih.govgoogle.com For more polar phospholipids, purification might involve neutral alumina (B75360) column chromatography with a gradient elution system, such as methanol (B129727) in dichloromethane. smolecule.com

Purity assessment is frequently accomplished using HPLC coupled with an Evaporative Light Scattering Detector (ELSD), which is well-suited for analyzing lipids that lack a UV chromophore. This method can confirm purities of 96% or higher for similar phospholipids. acs.orgnih.gov Furthermore, specialized analytical methods are employed to determine the enantiomeric purity, a critical parameter for biological relevance. One such method involves the chemical derivatization of the diol group of sn-glycero-3-phosphocholine (GPC), obtained after removing the acyl chains, with a chiral derivatizing agent. The resulting diastereomers can be distinguished by proton nuclear magnetic resonance (¹H NMR) spectroscopy, allowing for precise quantification of the enantiomeric excess. smolecule.com

Table 1: Chromatographic and Spectroscopic Methods for Phospholipid Analysis

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| Column Chromatography | Isolation & Purification | Removal of reactants and byproducts post-synthesis. | google.comsmolecule.com |

| HPLC-ELSD | Purity Assessment | Quantifies the purity of the final lipid product. | acs.orgnih.gov |

| ¹H NMR with Chiral Derivatizing Agent | Enantiomeric Purity | Determines the ratio of stereoisomers in the sample. | smolecule.com |

In Vitro and Cell-Based Models for Mechanistic Investigations

In vitro and cell-based models are indispensable for elucidating the mechanisms of action of 1,2-dibutyryl-sn-glycero-3-phosphocholine. These systems allow researchers to study its effects on cellular processes in a controlled environment. The compound is used in various biological assays to explore lipid-protein interactions and the cellular responses related to membrane biology. nih.gov Its ability to interact with and be integrated into cellular membranes makes it a valuable molecular tool for studying how lipid composition affects membrane-dependent processes. nih.govresearchgate.net

Cultured cell systems are widely used to investigate the biochemical and biophysical effects of introducing 1,2-dibutyryl-sn-glycero-3-phosphocholine. Due to its structural similarity to natural phosphatidylcholines, it can modulate various cellular signaling pathways and influence membrane properties. nih.gov For example, studies with similar phospholipids, like DMPC, utilize cultured cells such as the rat adrenal pheochromocytoma (PC-12) line to observe how phospholipid coatings on nanoparticles affect their distribution within cells and their ability to cross cell membranes. uwa.edu.au Such studies demonstrate that phospholipid modifications can enhance cellular uptake. uwa.edu.augoogle.com The interaction of this short-chain phospholipid with cellular membranes can alter membrane fluidity and permeability, which in turn impacts the function of membrane-bound enzymes and signal transduction pathways. nih.gov

Artificially reconstituted membrane systems, such as Giant Unilamellar Vesicles (GUVs) and Supported Lipid Bilayers (SLBs), are critical tools for studying the biophysical properties of lipids like 1,2-dibutyryl-sn-glycero-3-phosphocholine. mdpi.comgoogle.com These model membranes mimic the structure of cell membranes, providing a simplified and well-defined environment to study lipid behavior and interactions. wikipedia.orgresearchgate.net

GUVs, which are similar in size to cells, are particularly useful for light microscopy studies of lipid domains and protein-lipid interactions. mdpi.comgoogleapis.com SLBs, which are lipid bilayers formed on a solid substrate, offer a stable platform for investigating the mobility and rearrangement of membrane components. google.comwikipedia.org 1,2-Dibutyryl-sn-glycero-3-phosphocholine and other phospholipids are used to generate these artificial membranes, allowing researchers to probe the effects of specific lipid compositions on membrane characteristics. nih.govgoogleapis.com For instance, the inclusion of specific lipids can influence the binding of proteins to the membrane, as observed in studies where proteins interact with phosphoinositides embedded in GUVs or SLBs. mdpi.com

In basic research, high-throughput screening (HTS) is employed to rapidly test large numbers of compounds for their effects on biological targets. While direct HTS applications for 1,2-dibutyryl-sn-glycero-3-phosphocholine are not extensively documented in the searched literature, the broader field of phospholipid research utilizes HTS methodologies. For example, HTS assays have been developed to identify small-molecule inhibitors of phosphatidylcholine transfer protein (PC-TP), which is involved in lipid metabolism. researchgate.net These screens adapt fluorescence quench assays to measure the transfer of phosphatidylcholine between membranes in a high-throughput format. researchgate.net

Furthermore, HTS methods are used to screen for optimal conditions for membrane protein stabilization, where detergents, including detergent-like phospholipids, are screened for their ability to maintain protein structure and function. mdpi.com Microfluidic chip-based technology offers a platform for HTS assays of lipid-modifying enzymes, where substrates like 1,2-dibutyryl-sn-glycero-3-phosphocholine could potentially be used. nih.gov This technology enables rapid separation and detection of fluorescently labeled lipid substrates and products, making it ideal for screening enzyme inhibitors. nih.gov

Research Applications in Model Drug Delivery Systems

The amphiphilic nature of 1,2-dibutyryl-sn-glycero-3-phosphocholine makes it a candidate for use in model drug delivery systems. nih.gov Phospholipids are key components of liposomes and lipid nanoparticles, which are used to encapsulate and deliver therapeutic agents. The structural similarity of phospholipids to those in natural cell membranes can improve the biocompatibility of drug carriers. For instance, modifying nanoparticles with phospholipids like DMPC has been shown to promote adhesion to biological membranes and facilitate transport into the brain, highlighting the potential for targeted drug delivery. uwa.edu.augoogle.com

1,2-Dibutyryl-sn-glycero-3-phosphocholine's structure is well-suited for forming liposomes capable of encapsulating drugs. nih.gov Its amphiphilic character allows it to form bilayer vesicles in aqueous solutions, entrapping hydrophilic molecules in the aqueous core and incorporating hydrophobic drugs within the lipid bilayer itself. nih.govresearchgate.net This encapsulation can enhance the solubility and bioavailability of the cargo. nih.gov

Studies on similar liposomal formulations provide insight into the encapsulation mechanism. For example, research on encapsulating PARP1 inhibitors in liposomes made from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1'-glycerol) (DPPG) demonstrates how drug molecules interact with the lipid membrane. Spectroscopic analysis revealed that the inhibitors interact with the lipid carbonyl groups via hydrogen bonding, leading to the displacement of water from the membrane's hydration centers. The efficiency of this encapsulation is dependent on the specific lipid composition and the physicochemical properties of the drug being encapsulated.

Table 2: Encapsulation Efficiency of PARP1 Inhibitors in Liposomal Formulations

| Liposome Composition | Drug | Encapsulation Efficiency (EE) | Reference |

|---|---|---|---|

| DPPG | Veliparib | 49 ± 2% |

Interaction with Biomembranes for Research on Transport Phenomena

The study of how substances move across biological membranes is a fundamental aspect of cellular biology and pharmacology. 1,2-Dibutyryl-sn-glycero-3-phosphocholine, as a short-chain phospholipid, possesses distinct physicochemical properties that make it a valuable tool in investigating these transport phenomena. Its interaction with biomembranes is markedly different from that of its long-chain counterparts, which are the primary constituents of cell membranes.

Short-chain phospholipids like 1,2-dibutyryl-sn-glycero-3-phosphocholine exhibit detergent-like properties and have a higher propensity to form micelles in aqueous solutions rather than stable bilayers. nih.govphospholipid-research-center.com This behavior is dictated by their molecular geometry, specifically the balance between the hydrophilic headgroup and the small hydrophobic acyl chains. phospholipid-research-center.com When introduced to a system containing biomembranes or model lipid bilayers, these short-chain phospholipids can partition between the aqueous phase and the membrane. This partitioning and subsequent interaction can modulate the membrane's structure and, consequently, its permeability to various solutes.

The primary mechanism by which short-chain phospholipids are thought to influence membrane transport is by inserting into the lipid bilayer. This insertion disrupts the ordered packing of the endogenous long-chain phospholipids, creating transient pores or defects in the membrane structure. This increase in membrane fluidity and the creation of structural defects can facilitate the passive diffusion of ions and small molecules that would otherwise be impermeant.

Research has shown that the stability of bilayers composed of short-chain lecithins is significantly influenced by factors such as temperature and the presence of other lipids like cholesterol. For instance, liposomes made from dioctanoyllecithin, a slightly longer-chain analog of 1,2-dibutyryl-sn-glycero-3-phosphocholine, are notably leaky at temperatures above 30°C. nih.govoup.com However, the incorporation of cholesterol can stabilize these bilayers, making them less permeable to molecules like glucose. nih.govoup.com This highlights the ability of short-chain phospholipids to create dynamic and tunable membrane systems for transport studies.

The detergent-like nature of short-chain phosphatidylcholines also allows them to be used in the solubilization of membranes and membrane proteins. nih.govacs.org This property is harnessed in research to reconstitute membrane proteins into artificial membrane systems, such as proteoliposomes, where their transport functions can be studied in a controlled environment. By carefully controlling the concentration of the short-chain phospholipid, researchers can modulate the integrity of the membrane, from a stable bilayer to mixed micelles, providing a versatile platform for investigating transport mechanisms.

The table below summarizes the critical micelle concentration (CMC) for some short-chain phospholipids, which is a key parameter indicating their tendency to self-assemble into micelles in an aqueous environment. A lower CMC value suggests a greater propensity for micelle formation.

| Short-Chain Phospholipid | Acyl Chain Length | Critical Micelle Concentration (CMC) (mM) |

|---|---|---|

| 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (B2489995) | C6 | ~14 |

| 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C7 | ~2.5 |

| 1,2-Dioctanoyl-sn-glycero-3-phosphocholine | C8 | ~0.3 |

This table presents approximate CMC values based on available literature for illustrative purposes. The CMC of 1,2-Dibutyryl-sn-glycero-3-phosphocholine (C4) is expected to be significantly higher than that of its longer-chain homologs, indicating a lower tendency to form micelles and a higher concentration required to induce membrane disruption.

In the context of transport phenomena research, 1,2-dibutyryl-sn-glycero-3-phosphocholine can be utilized to:

Modulate Membrane Permeability: By incorporating into lipid bilayers, it can increase the passive diffusion of ions and small molecules, allowing researchers to study the effects of increased membrane leakiness on cellular processes.

Facilitate Drug Delivery Studies: Its ability to transiently permeabilize membranes can be explored as a mechanism to enhance the uptake of therapeutic agents in experimental models.

Investigate Protein-Lipid Interactions: In studies involving membrane proteins, it can be used to create a more dynamic lipid environment, potentially influencing the conformational changes associated with transport activity.

The following table outlines the effects of cholesterol on the permeability of liposomes made from short-chain lecithins, demonstrating how the membrane properties can be tuned for specific research applications.

| Short-Chain Lecithin (B1663433) | Cholesterol Molar Ratio (to phospholipid) | Glucose Permeability |

|---|---|---|

| Dioctanoyllecithin | < 1.2 | High |

| Dioctanoyllecithin | > 1.2 | Practically Impermeable nih.govoup.com |

| Didecanoyllecithin | < 0.75 | High |

| Didecanoyllecithin | > 0.75 | Practically Impermeable nih.govoup.com |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 1,2-Dibutyryl-sn-glycero-3-phosphocholine?

- Methodology : Synthesis typically involves esterification of sn-glycero-3-phosphocholine with butyric anhydride. Purification is achieved via HPLC to ensure >95% purity, as short-chain phosphatidylcholines (C3-C8) are hygroscopic and prone to oxidation . Critical steps include inert atmosphere handling to prevent hydrolysis and rigorous solvent removal post-synthesis.

Q. How is the purity of 1,2-Dibutyryl-sn-glycero-3-phosphocholine validated, and what storage conditions preserve its stability?

- Methodology : Purity is assessed using HPLC-ELSD or HPLC-DAD, with quantification against certified standards. For stability, store lyophilized samples at −20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as hydrolysis can occur even at −20°C over extended periods .

Q. What experimental models are suitable for studying its role as a phospholipid substrate?

- Methodology : Use purified enzymes like glycerophosphoethanolamine ethanolaminephosphodiesterase (GPE-EP) or phospholipase A2 (PLA2) in in vitro assays. Monitor enzymatic activity via thin-layer chromatography (TLC) or fluorometric assays, adjusting substrate concentration (e.g., 0.1–5 mM) to determine kinetic parameters (Km, Vmax) .

Advanced Research Questions

Q. How does 1,2-Dibutyryl-sn-glycero-3-phosphocholine influence lipid bilayer dynamics compared to longer-chain analogs?

- Methodology : Employ differential scanning calorimetry (DSC) or fluorescence anisotropy to compare phase transition temperatures and membrane fluidity. Short-chain variants (C4) increase bilayer disorder and permeability, making them useful for modeling membrane disruption in oxidative stress studies .

Q. What experimental designs address contradictions in its antioxidant activity in lipid peroxidation assays?

- Methodology : In stripped soybean oil (SSO) models, combine 1,2-Dibutyryl-sn-glycero-3-phosphocholine with α-tocopherol and track hydroperoxide formation via iodometric titration. Control for purity discrepancies (e.g., 95% vs. 99%) by pre-treating samples with solid-phase extraction to remove residual fatty acids .

Q. How can immobilized enzyme systems optimize studies on its interaction with phospholipases?

- Methodology : Immobilize snake venom PLA2 on silica nanoparticles and use circular dichroism (CD) to monitor conformational changes upon substrate binding. Compare activity with soluble enzymes to assess immobilization efficiency and reusability in continuous-flow systems .

Data Analysis & Reproducibility

Q. What statistical approaches mitigate variability in phosphatidylcholine quantification assays?

- Methodology : For assays like the Phosphatidylcholine Kit, run triplicate samples and normalize against a sample background control. Use ANOVA to identify outliers when comparing lipid peroxidation rates across treatment groups .

Q. How do acyl chain length and purity impact reproducibility in enzyme kinetics studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。